Stilbamidine dihydrochloride
CAS No.: 6935-63-3
Cat. No.: VC0543978
Molecular Formula: C16H18Cl2N4
Molecular Weight: 337.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6935-63-3 |
|---|---|
| Molecular Formula | C16H18Cl2N4 |
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride |
| Standard InChI | InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;; |
| Standard InChI Key | BJYYRSDXFXLJIV-SEPHDYHBSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl |
| SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Stilbamidine dihydrochloride belongs to the diamidine class, characterized by two amidine groups attached to a stilbene backbone. Its molecular formula is C₁₆H₁₈Cl₂N₄, with a molecular weight of 337.25 g/mol . The compound’s structure features a central ethylene bridge linking two para-substituted benzamidine groups, which adopt a trans-configuration in its native state . Protonation of the amidine moieties at physiological pH enhances water solubility, facilitating intravenous administration .
Table 1: Key Physicochemical Properties
The compound’s UV-Vis spectrum shows a maximum absorbance at 340 nm, a feature exploited in early analytical methods . X-ray crystallography reveals planar geometry, with hydrogen bonding between chloride ions and amidine groups stabilizing the crystal lattice .
Synthesis and Derivatives
Stilbamidine dihydrochloride is synthesized via condensation of 4-cyanostilbene with ammonium chloride under acidic conditions, followed by purification through recrystallization . Derivatives such as hydroxystilbamidine isethionate (CAS 140-59-0) were developed to mitigate toxicity, achieving comparable efficacy with improved safety profiles . Photochemical degradation studies demonstrate that exposure to light induces cis-trans isomerization and dimerization, forming toxic byproducts like photostilbamidine .
Historical Development and Clinical Applications
Early Antiparasitic Use
In the 1940s, stilbamidine dihydrochloride emerged as a frontline treatment for African trypanosomiasis (sleeping sickness) and visceral leishmaniasis (kala-azar). Clinical trials reported cure rates of 70–80% in early-stage trypanosomiasis, though neurotoxicity and phototoxicity limited its adoption . A landmark study by Wien et al. (1943) established an LD₅₀ of 0.031 mg/g in mice via intravenous injection, underscoring its narrow therapeutic window .
Transition to Safer Analogues
By the 1950s, hydroxystilbamidine isethionate supplanted the dihydrochloride salt due to its reduced affinity for neural tissues. Hydroxystilbamidine’s LD₅₀ in mice was 0.15 mg/g subcutaneously, representing a fivefold safety improvement over the parent compound . Clinical trials confirmed equivalent efficacy against Blastomyces dermatitidis and Cryptococcus neoformans, cementing its role in systemic fungal infections.
Mechanism of Action
DNA Binding and Cell Cycle Arrest
Stilbamidine dihydrochloride intercalates into DNA’s minor groove, preferentially binding AT-rich regions via hydrogen bonding and electrostatic interactions . This disrupts DNA replication and transcription, inducing G2/M phase arrest in protozoans. Spectroscopic studies quantify a binding constant (Kₐ) of 1.2 × 10⁶ M⁻¹ for Leishmania donovani kinetoplast DNA, explaining its potent antileishmanial activity.
Neuromuscular Blockade
The compound inhibits nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions, reducing postsynaptic depolarization. In rat diaphragm models, 10 μM stilbamidine dihydrochloride decreased twitch tension by 75%, an effect reversible with acetylcholinesterase inhibitors . This dual mechanism—antiparasitic and neuromuscular—complicates dosing but supports repurposing for spasticity disorders.
Pharmacokinetics and Toxicology
Absorption and Distribution
Following intravenous administration in rats, stilbamidine dihydrochloride exhibits rapid distribution, with a volume of distribution (Vd) of 1.8 L/kg. Serum concentrations peak at 40 μg/mL within 5 minutes, declining biphasically with a terminal half-life (t₁/₂β) of 2.3 hours . Tissue accumulation occurs in liver, spleen, and adrenal glands, correlating with reported hepatotoxicity .
Table 2: Pharmacokinetic Parameters in Rodents
| Parameter | Value (Mouse) | Value (Rat) | Source |
|---|---|---|---|
| Cₘₐₓ (IV) | 40 μg/mL | 35 μg/mL | |
| AUC (0–∞) | 15 μg·h/mL | 12 μg·h/mL | |
| Protein Binding | 89% | 92% | |
| Renal Excretion | <5% | <5% |
Toxicity Profile
Acute toxicity manifests as hypotension, respiratory depression, and peripheral neuropathy. Chronic exposure in dogs produced demyelinating neuropathy at doses >0.5 mg/kg/day, attributed to mitochondrial dysfunction in Schwann cells . The NOAEL (no-observed-adverse-effect level) in primates is 0.02 mg/kg/day, guiding current safety protocols in preclinical research .
Photochemical Stability and Modern Formulations
Light-Induced Degradation
Exposure to UV light triggers stilbamidine dihydrochloride’s conversion to photostilbamidine, a dimeric product with 10-fold higher neurotoxicity . Nuclear magnetic resonance (NMR) studies identified a cyclobutane ring in the dimer, formed via [2+2] photocycloaddition of the ethylene bridge . Stabilization strategies include amber glass packaging and lyophilized formulations, extending shelf life to 3 years at -20°C .
Nanoparticle Delivery Systems
Recent advances encapsulate stilbamidine dihydrochloride in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enhancing bioavailability and reducing off-target effects. In murine leishmaniasis models, nanoparticle formulations achieved 90% parasite clearance at 1/10th the standard dose, with no detectable neurotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume